Cyclohexyl(pyridin-3-yl)methanamine
Overview
Description
Cyclohexyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H18N2 It consists of a cyclohexyl group attached to a pyridin-3-ylmethanamine moiety
Mechanism of Action
Mode of Action
It is known that similar compounds can undergo oxidation reactions . For instance, primary and secondary amines can be oxidized to their corresponding aldehydes and ketones . This reaction is often facilitated by an oxidizing agent .
Biochemical Pathways
The oxidation of amines is a fundamental transformation in synthetic organic chemistry . It serves as a powerful tool to produce different synthetic intermediates such as imines, nitriles, oximes, and amides .
Result of Action
The oxidation of amines can lead to the production of various synthetic intermediates, which can have diverse effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of Cyclohexyl(pyridin-3-yl)methanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
Cyclohexyl(pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 . These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment within cells. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic flux and the levels of various metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and cell signaling. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool for studying cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. For example, its interaction with cytochrome P450 enzymes can result in the formation of different metabolic products, which can further participate in biochemical reactions within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with biomolecules and its subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(pyridin-3-yl)methanamine typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Cyclohexyl(pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclohexyl(pyridin-3-yl)methanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with similar structural features but lacking the pyridine ring.
Pyridin-3-ylmethanamine: A compound with a similar pyridine moiety but without the cyclohexyl group.
The uniqueness of this compound lies in its combination of the cyclohexyl and pyridine groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMAQSNSVZIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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